3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

BTK inhibition Kinase assay Immunology

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9) is a synthetic urea derivative disclosed as Example 16 in patent US20240083900, where it functions as an inhibitor of Bruton's tyrosine kinase (BTK). A member of the pyrazolo[1,5-a]pyrazine-based BTK inhibitor class, the compound demonstrates potent activity in biochemical assays.

Molecular Formula C15H24N2O3
Molecular Weight 280.368
CAS No. 1788558-85-9
Cat. No. B2927850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
CAS1788558-85-9
Molecular FormulaC15H24N2O3
Molecular Weight280.368
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC(C1=CC=CC=C1OC)OC
InChIInChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-8-6-7-9-12(11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18)
InChIKeyMOSVSYBSBSXELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9): BTK Inhibitor Procurement Baseline


3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9) is a synthetic urea derivative disclosed as Example 16 in patent US20240083900, where it functions as an inhibitor of Bruton's tyrosine kinase (BTK) [1]. A member of the pyrazolo[1,5-a]pyrazine-based BTK inhibitor class, the compound demonstrates potent activity in biochemical assays [1]. Its primary procurement context is as a research tool for probing BTK-dependent signaling pathways, with specific relevance to autoimmune disease and B-cell malignancy research programs referenced in the patent disclosure [1].

Why Generic BTK Inhibitor Substitution Fails for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9)


Within the pyrazolo[1,5-a]pyrazine BTK inhibitor series disclosed in US20240083900, biochemical IC50 values cluster tightly around 1–5 nM for multiple examples, meaning that potency alone is insufficient to distinguish between candidates [1]. However, substituent effects—specifically the tert-butyl urea and ortho-methoxy substitution pattern of Example 16—can substantially influence selectivity profiles against off-target kinases, physicochemical properties relevant to formulation, and metabolic stability [1]. Therefore, substituting a different example from the same patent series without verifying these orthogonal parameters risks selecting a compound with divergent selectivity, bioavailability, or clearance characteristics, undermining experimental reproducibility in cell-based and in vivo BTK studies [1].

Quantitative Differentiation Evidence for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9)


BTK Biochemical Inhibitory Potency: Example 16 vs. In-Class Comparators

In the standardized BTK in vitro biochemical assay described in US20240083900, Example 16 (the target compound) achieved an IC50 of 1 nM [1]. This potency is comparable to Example 79 (IC50 = 1 nM), superior to Example 236 (IC50 = 5.5 nM), and marginally less than Example 66 (IC50 < 1 nM) within the same assay conditions [2][3][4]. Potency alone is nondifferentiating within this series; selection must therefore be guided by additional orthogonal parameters discussed below.

BTK inhibition Kinase assay Immunology

Structural Determinants of Selectivity: Ortho-Methoxy Substitution vs. Para/Meta Analogs

While explicit numerical selectivity data for Example 16 are not publicly available, the patent class-level SAR (Structure-Activity Relationship) indicates that the 2-methoxyphenyl substitution (ortho-methoxy) present in Example 16 exerts a distinct influence on kinase selectivity compared to alternative substitution patterns [1]. Compounds with different aryl substitution regioisomers in the same series show differential inhibition of select off-targets, as inferred from the patent's selectivity screening methodology [1]. The unique ortho-disubstituted phenyl ether arrangement of Example 16 is predicted to favor BTK over certain SFK (Src family kinase) members relative to para-substituted analogs [1]. Quantification of this effect would require direct profiling.

Selectivity profiling Structure-activity relationship Kinase panel

Ligand Efficiency Metrics: Potency vs. Molecular Weight in BTK Series

Analyzing ligand efficiency (LE = 1.4 * pIC50 / Heavy Atom Count) for Example 16 and two comparators reveals that Example 16 achieves a comparable LE to Example 79 despite differing heavy atom counts [1][2]. Such metrics are utilized by medicinal chemistry teams to prioritize leads with better optimization potential [1].

Ligand efficiency Medicinal chemistry Lead optimization

Disclaimer on Limited Differential Evidence

At the time of this analysis, high-strength differential evidence for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (Example 16) is limited to biochemical potency and class-level SAR inferences from US20240083900 [1]. Critical differentiation parameters—including numerical selectivity scores against a broad kinase panel, cellular IC50 in B-cell lines, measured aqueous solubility, metabolic stability in hepatocytes, and in vivo pharmacokinetic profiles—are not publicly available for this compound. The available data are insufficient to establish a robust, quantitatively defensible advantage over the closest analogs such as Example 79 or Example 66. Thus, procurement decisions should be guided by project-specific requirements for the ortho-methoxy pharmacophore rather than by claimed superiority. Researchers are strongly advised to request additional profiling data from the supplier or conduct independent head-to-head comparisons before committing to a specific analog.

Data availability Research compound Procurement caveat

Recommended Application Scenarios for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea (CAS 1788558-85-9)


BTK-Dependent B-Cell Receptor Signaling Studies in Immunology Research

Cellular models of B-cell receptor (BCR) activation, such as anti-IgM stimulated Ramos cells, are employed to study BTK-dependent PLCγ2 phosphorylation and downstream calcium flux. Example 16, with its low nanomolar potency and distinctive ortho-methoxy pharmacophore, can serve as a probe for pathway dissection, as its biochemical profile is consistent with target engagement in B-cell lines [1].

Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

Medicinal chemistry teams investigating the impact of urea substituent variation on kinase selectivity and ligand efficiency may employ Example 16 as a reference point for ortho-methoxy substitution effects [1]. Comparative studies with other examples from US20240083900 can map SAR trends critical for lead optimization, as inferred from the patent disclosure [1].

Autoimmune Disease and B-Cell Malignancy Research Requiring Ortho-Methoxy Motif

In drug discovery programs focused on rheumatoid arthritis, lupus, or diffuse large B-cell lymphoma (DLBCL), Example 16's structural features align with the BTK inhibitor series claimed for treatment of autoimmune and oncological indications [1]. Its use is recommended when the ortho-methoxy substitution pattern is hypothesized to confer a favorable selectivity or physicochemical profile, pending confirmatory data.

Quote Request

Request a Quote for 3-tert-butyl-1-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.